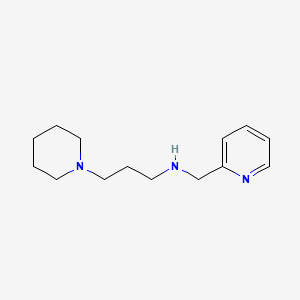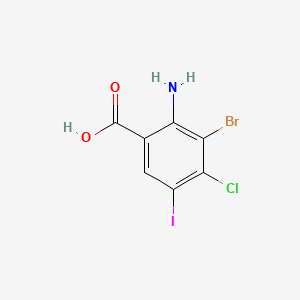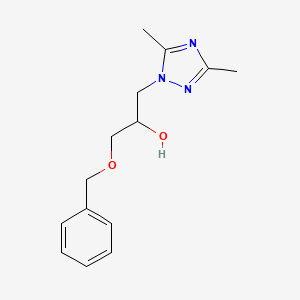![molecular formula C12H11BrO2 B14912310 [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol](/img/structure/B14912310.png)
[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a brominated methylphenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol typically involves the following steps:
Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the para position.
Furan Ring Formation: The brominated intermediate is then subjected to a cyclization reaction to form the furan ring.
Hydroxymethylation: Finally, the furan derivative is treated with formaldehyde and a reducing agent to introduce the hydroxymethyl group at the 2-position of the furan ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism by which [5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
[4-Bromo-2-methylphenyl]furan-2-ylmethanol: Similar structure but lacks the hydroxymethyl group.
[5-(4-Bromo-2-methylphenyl)furan-2-yl]ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.
Uniqueness
[5-(4-Bromo-2-methylphenyl)furan-2-yl]methanol is unique due to the presence of both the brominated methylphenyl group and the hydroxymethyl group on the furan ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H11BrO2 |
|---|---|
Peso molecular |
267.12 g/mol |
Nombre IUPAC |
[5-(4-bromo-2-methylphenyl)furan-2-yl]methanol |
InChI |
InChI=1S/C12H11BrO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-6,14H,7H2,1H3 |
Clave InChI |
JEMKSEOOXHOWBQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Br)C2=CC=C(O2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(5-Chlorobenzo[d]oxazol-2-yl)-2-methylaniline](/img/structure/B14912227.png)
![6-((1h-Benzo[d]imidazol-2-yl)thio)nicotinonitrile](/img/structure/B14912231.png)

![3-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14912257.png)
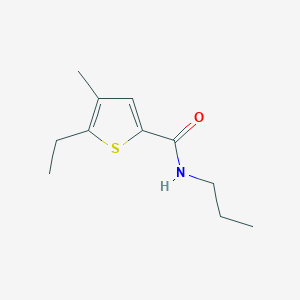
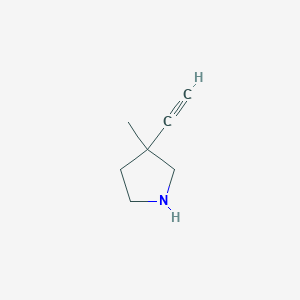

![(2Z)-2-{[4-(dimethylamino)phenyl]imino}-3-(2-methylpropyl)-1,3-thiazolidin-4-one](/img/structure/B14912290.png)
